An In-Depth Technical Guide to the Thermodynamic Stability of 3,4-Diaminohexanedioic Acid in Aqueous Solutions
An In-Depth Technical Guide to the Thermodynamic Stability of 3,4-Diaminohexanedioic Acid in Aqueous Solutions
Introduction
3,4-Diaminohexanedioic acid, a structurally unique molecule featuring a six-carbon aliphatic backbone with two carboxylic acid termini and two vicinal amino groups, presents a compelling case for investigation within pharmaceutical and materials science. As a diamino dicarboxylic acid, it shares features with proteinogenic amino acids and important industrial monomers like adipic acid. Its potential applications as a precursor for novel polyamides, a chelating agent, or a building block for peptidomimetics underscore the critical need to understand its behavior and stability in aqueous environments. For researchers, scientists, and drug development professionals, a comprehensive grasp of a molecule's thermodynamic stability is not merely academic; it is a cornerstone of product development, ensuring efficacy, safety, and a viable shelf-life.
This technical guide provides a framework for the systematic evaluation of the thermodynamic stability of 3,4-diaminohexanedioic acid in aqueous solutions. In the absence of extensive literature on this specific compound, this document outlines a robust, first-principles approach. It combines theoretical considerations with detailed, field-proven experimental protocols to empower researchers to generate the necessary stability data, interpret it meaningfully, and make informed decisions in their development pipelines.
Theoretical Framework: Physicochemical Profile
A molecule's stability is intrinsically linked to its structure and the interplay of its functional groups with the surrounding solvent. For 3,4-diaminohexanedioic acid, the key determinants of its behavior in water are its multiple ionizable groups.
Predicted Ionization Behavior (pKa)
The molecule possesses four ionizable groups: two carboxylic acids (typically pKa ~2-4) and two secondary amines (typically pKa ~9-10.5 for the conjugate acid). The exact pKa values are influenced by inductive effects from adjacent functional groups. Computational tools can provide initial estimates, but experimental determination is crucial.[1][2]
-
pKa1 & pKa2: Associated with the two carboxylic acid groups.
-
pKa3 & pKa4: Associated with the two protonated amino groups.
Understanding these pKa values is the first step in predicting the molecule's charge state at any given pH, which in turn governs its solubility, reactivity, and interaction with other species.
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which the molecule carries a net zero charge. For a molecule with two acidic and two basic groups, the pI is calculated by averaging the pKa values that bracket the neutral, zwitterionic form.[3][4] At pH values below the pI, the molecule will be positively charged, and at pH values above the pI, it will be negatively charged.[5] This property is fundamental for developing purification strategies (e.g., ion-exchange chromatography) and understanding solubility, which is often minimal at the pI.
Key Factors Influencing Aqueous Stability
The thermodynamic stability of 3,4-diaminohexanedioic acid in solution is not an intrinsic constant but a function of its environment. The primary variables that must be investigated are pH, temperature, and ionic strength.
pH
The pH of the aqueous solution is arguably the most critical factor. It dictates the protonation state of the amino and carboxyl groups, influencing susceptibility to specific degradation pathways.
-
Acidic pH (pH < pI): Both amino groups are protonated (-NH3+), and both carboxyl groups are protonated (-COOH). This environment can catalyze hydrolysis of any potential amide impurities and may promote decarboxylation at elevated temperatures.
-
Neutral pH (pH ≈ pI): The molecule exists predominantly as a zwitterion, with protonated amino groups (-NH3+) and deprotonated carboxyl groups (-COO-). This state can be prone to intramolecular reactions.
-
Basic pH (pH > pI): Both amino groups are deprotonated (-NH2), and both carboxyl groups are deprotonated (-COO-). The presence of free amine nucleophiles can facilitate intermolecular reactions, such as oligomerization.[6]
Temperature
Temperature provides the activation energy for degradation reactions. According to the Arrhenius equation, reaction rates generally increase with temperature.[7][8] Thermal stress is a primary driver of degradation, including decarboxylation, deamination, and cyclization.[9] Kinetic studies across a range of temperatures are essential to determine the activation energy for key degradation pathways and to predict shelf-life under various storage conditions.[10]
Ionic Strength
The concentration of dissolved salts in the solution can influence stability by altering water activity and by screening electrostatic interactions. For charged molecules like 3,4-diaminohexanedioic acid, high ionic strength can either stabilize or destabilize the structure by modulating the repulsion between like charges or attraction between opposite charges on adjacent molecules.[5]
Potential Degradation Pathways
Based on its structure, several degradation pathways can be hypothesized for 3,4-diaminohexanedioic acid. A forced degradation study is the definitive way to confirm these pathways.[11][12]
Intramolecular Cyclization (Lactam Formation)
The vicinal amino and carboxyl groups create the potential for intramolecular cyclization to form a stable five- or six-membered lactam ring.[13] This is a common degradation pathway for amino acids and their derivatives.[14] For 3,4-diaminohexanedioic acid, this could involve one of the amino groups attacking one of the carboxylic acid groups, leading to the elimination of a water molecule.
Deamination
The loss of an amino group, often proceeding through an elimination reaction, can lead to the formation of an unsaturated dicarboxylic acid. This pathway is particularly relevant under hydrothermal conditions or at pH extremes.
Decarboxylation
The loss of a carboxyl group as CO2 is a common thermal degradation pathway for amino acids. This would result in a diamine derivative.
Intermolecular Condensation (Oligomerization)
At higher concentrations and temperatures, the amino group of one molecule can react with the carboxylic acid group of another, forming an amide bond. This can lead to the formation of dimers, trimers, and eventually oligomers or polymers, which would be observed as a loss of the parent compound and the appearance of higher molecular weight species.[6]
Below is a conceptual diagram of these potential pathways.
Caption: Hypothesized degradation pathways for 3,4-diaminohexanedioic acid.
Experimental Design for Stability Assessment
A comprehensive stability study requires a multi-faceted experimental approach. The following sections detail the protocols necessary to fully characterize the thermodynamic stability of 3,4-diaminohexanedioic acid.
Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the specificity of analytical methods.[15][16] The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[17]
Protocol 1: Forced Degradation
-
Preparation: Prepare a stock solution of 3,4-diaminohexanedioic acid (e.g., 1 mg/mL) in purified water.
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C in a sealed vial for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition, neutralize if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC-MS method (see Protocol 4).
Kinetic Analysis
Kinetic studies provide the quantitative data needed to predict stability over time. By determining degradation rates at different temperatures, the activation energy (Ea) for the degradation process can be calculated using the Arrhenius equation.[7][18]
Protocol 2: Kinetic Rate Determination
-
Solution Preparation: Prepare buffered aqueous solutions of 3,4-diaminohexanedioic acid at three different pH values (e.g., pH 4, 7, and 9).
-
Temperature Incubation: For each pH, dispense aliquots into sealed vials and incubate at a minimum of three different elevated temperatures (e.g., 50°C, 60°C, and 70°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), remove a vial from each temperature/pH condition and immediately quench the reaction by cooling in an ice bath.
-
Quantification: Analyze the samples using the validated HPLC method (Protocol 4) to determine the concentration of remaining 3,4-diaminohexanedioic acid.
-
Data Analysis:
-
For each temperature/pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative rate constant (-k).
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) versus the inverse of the absolute temperature (1/T).
-
The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).
-
Caption: Workflow for kinetic analysis and Arrhenius plot generation.
Thermodynamic Analysis
Direct measurement of thermodynamic parameters can provide deep insights into the forces governing the molecule's behavior in solution.
Protocol 3A: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions. It can be used to determine the thermal decomposition temperature and enthalpy.[19][20][21] While often used for solids, solution DSC can provide information on conformational stability.[9][22]
-
Sample Preparation: Prepare a concentrated solution of 3,4-diaminohexanedioic acid (e.g., 10-20 mg/mL) in a relevant buffer. Prepare a matching buffer blank.
-
DSC Run: Load the sample and reference (buffer) into the DSC cells.
-
Thermal Scan: Heat the sample at a controlled rate (e.g., 1-2 °C/min) over a wide temperature range (e.g., 20°C to 120°C).
-
Data Analysis: An endothermic or exothermic peak in the thermogram indicates a thermal event, such as unfolding or decomposition. The peak's onset temperature provides information on thermal stability, and the area under the peak corresponds to the enthalpy of the transition.
Protocol 3B: Isothermal Titration Calorimetry (ITC)
ITC is a highly sensitive technique that measures the heat released or absorbed during molecular interactions.[6][23][24] It can be used to study self-association (dimerization/oligomerization) or binding to other molecules.[25][26]
-
Sample Preparation: Prepare a solution of 3,4-diaminohexanedioic acid in the desired buffer. Fill the ITC sample cell with this solution. Prepare a more concentrated solution of the same compound in the same buffer to be used in the titration syringe.
-
ITC Titration: Perform a series of small, sequential injections of the concentrated solution into the sample cell while monitoring the heat change after each injection.
-
Data Analysis: The resulting thermogram shows heat pulses corresponding to each injection. Integrating these pulses and plotting them against the molar ratio yields a binding isotherm. Fitting this curve provides the association constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Analytical Methodologies
A robust, stability-indicating analytical method is the backbone of any stability study. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose due to its high specificity and sensitivity.[27][28][29]
Protocol 4: Stability-Indicating HPLC-MS/MS Method
-
Sample Preparation: Dilute the samples from the stability studies (Protocols 1 & 2) with the mobile phase to fall within the calibrated concentration range.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[30]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a gradient elution to separate the polar parent compound from potentially more hydrophobic degradation products. A typical starting gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for amino-containing compounds.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transition for Parent: Determine the precursor ion (M+H)+ for 3,4-diaminohexanedioic acid and identify a stable, high-intensity product ion upon fragmentation.
-
MRM for Degradants: During method development, use full scan and product ion scan modes on the stressed samples to identify the masses of degradation products and establish MRM transitions for them.
-
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.[31] The specificity is demonstrated by showing that the parent peak is resolved from all degradation product peaks in the chromatograms of the stressed samples.[32][33][34]
Data Presentation and Interpretation
Quantitative Data Summary
All kinetic and quantitative degradation data should be summarized in tables for easy comparison.
Table 1: Summary of Degradation under Forced Conditions
| Stress Condition | % Parent Remaining | Major Degradation Products (m/z) |
|---|---|---|
| 0.1 M HCl, 60°C, 24h | Value | Value(s) |
| 0.1 M NaOH, 60°C, 24h | Value | Value(s) |
| 3% H2O2, RT, 24h | Value | Value(s) |
| 80°C, 48h | Value | Value(s) |
| Photolytic (ICH Q1B) | Value | Value(s) |
Table 2: Kinetic Data at Different pH and Temperatures
| pH | Temperature (°C) | Rate Constant, k (h⁻¹) | Half-life, t½ (h) |
|---|---|---|---|
| 4 | 50 | Value | Value |
| 4 | 60 | Value | Value |
| 4 | 70 | Value | Value |
| 7 | 50 | Value | Value |
| 7 | 60 | Value | Value |
| 7 | 70 | Value | Value |
| 9 | 50 | Value | Value |
| 9 | 60 | Value | Value |
| 9 | 70 | Value | Value |
Visualization of Workflows
Diagrams are essential for communicating complex experimental plans and relationships.
Caption: Comprehensive workflow for assessing the stability of 3,4-diaminohexanedioic acid.
Conclusion
Determining the thermodynamic stability of a novel molecule like 3,4-diaminohexanedioic acid is a systematic process of inquiry. It begins with a theoretical understanding of its physicochemical properties and potential liabilities. This understanding then guides a rigorous experimental investigation, leveraging forced degradation studies to map degradation pathways and a validated, stability-indicating analytical method to quantify changes over time. By systematically evaluating the impact of pH, temperature, and ionic strength, and by directly measuring thermodynamic parameters through calorimetry, a complete stability profile can be constructed. This guide provides the necessary framework and detailed protocols for researchers to confidently undertake this evaluation, generating the critical data needed to advance their research and development goals.
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